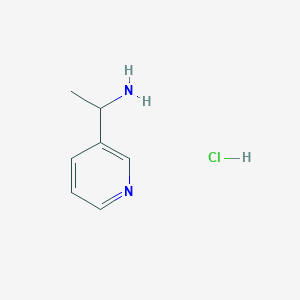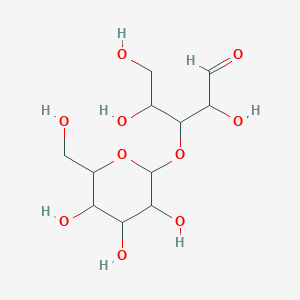
beta-Galactopyranosyl-1,3-arabinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Galactopyranosyl-1,3-arabinose: is a glycosylarabinose consisting of aldehydo-D-arabinose having a beta-D-galactopyranosyl residue at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactopyranosyl-1,3-arabinose can be achieved through enzymatic reactions involving beta-galactosidase. For example, L-arabinose can be hydrolyzed in a culture containing lactose and arabinose, resulting in the formation of this compound . The reaction conditions typically involve growing cultures of specific microorganisms, such as Sporobolomyces singularis, in media containing lactose and a sugar acceptor .
Industrial Production Methods: the enzymatic synthesis approach using microorganisms like Sporobolomyces singularis could be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: beta-Galactopyranosyl-1,3-arabinose can undergo various chemical reactions, including hydrolysis and glycosylation .
Common Reagents and Conditions: Common reagents used in these reactions include beta-galactosidase enzymes and substrates like lactose and arabinose . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.
Major Products: The major product formed from the hydrolysis of this compound is L-arabinose .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-Galactopyranosyl-1,3-arabinose is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .
Biology: In biological research, this compound is used to investigate the enzymatic activities of beta-galactosidase and alpha-galactosidase .
Medicine: In medicine, this compound is studied for its potential role in drug development and as a biomarker for certain metabolic conditions .
Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a precursor for the synthesis of other complex carbohydrates .
Wirkmechanismus
The mechanism of action of beta-Galactopyranosyl-1,3-arabinose involves its interaction with specific enzymes, such as beta-galactosidase . These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of L-arabinose . The molecular targets and pathways involved in this process include the active sites of the enzymes and the glycosidic linkage between the sugar residues .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: beta-Galactopyranosyl-1,3-arabinose is unique due to its specific glycosidic linkage at the 3-position of the arabinose residue . This structural feature distinguishes it from other similar compounds, such as beta-D-Galactopyranosyl-(1→4)-D-galactopyranose, which has a different glycosidic linkage .
Eigenschaften
IUPAC Name |
2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)

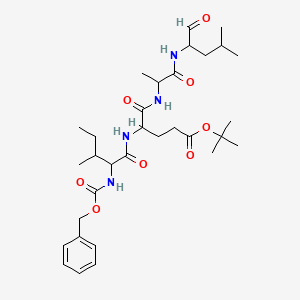
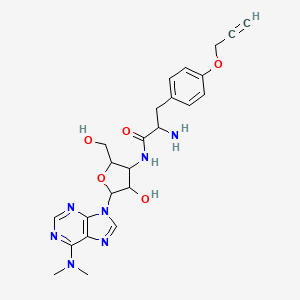
![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
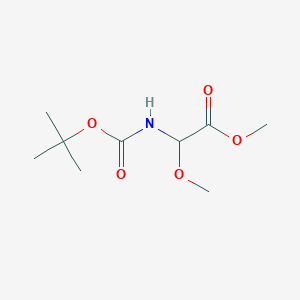
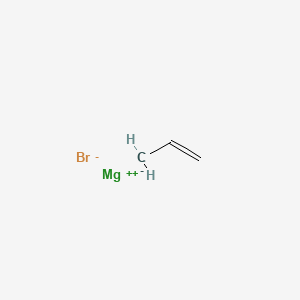


![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)
